REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH3:11])[C:5]=1[OH:12])[CH:2]=[CH2:3].C(OO)(=[O:15])C.O.C(=O)([O-])[O-].[Na+].[Na+]>C(O)(=O)C.C([O-])(=O)C.[Na+]>[CH3:11][O:10][C:6]1[C:5]2[O:12][CH:2]([CH2:3][OH:15])[CH2:1][C:4]=2[CH:9]=[CH:8][CH:7]=1 |f:3.4.5,7.8|
|
Name
|
|
Quantity
|
124 g
|
Type
|
reactant
|
Smiles
|
C(C=C)C1=C(C(=CC=C1)OC)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
peracetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added to a mixture
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with ethyl ether
|
Type
|
WASH
|
Details
|
the organic phase is washed with sodium hydroxide
|
Type
|
CUSTOM
|
Details
|
It is dried
|
Type
|
CUSTOM
|
Details
|
the ether is evaporated off
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled at 110° C. and at 0.02 mmHg
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC=2CC(OC21)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 16% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |